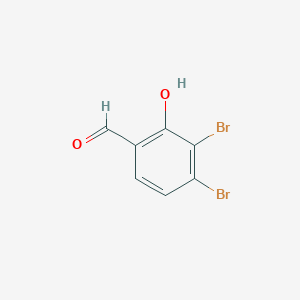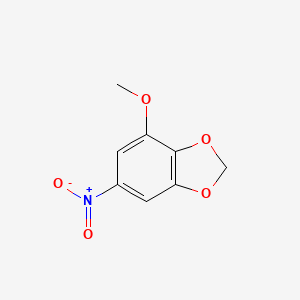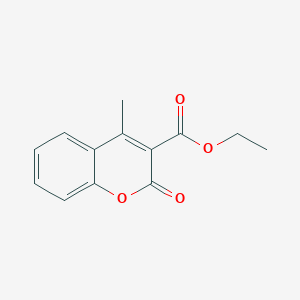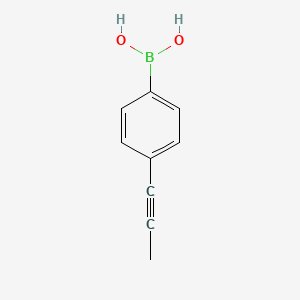
(2-Aminoethyl)(methyl)propylamine
Übersicht
Beschreibung
“(2-Aminoethyl)(methyl)propylamine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is generally used as a petroleum additive and solvent in organic syntheses .
Synthesis Analysis
While specific synthesis methods for “(2-Aminoethyl)(methyl)propylamine” were not found, amines in general can be synthesized through various methods. For instance, most aldehydes and ketones react with 2º-amines to give products known as enamines .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . The nitrogen atom in these compounds is bonded to three different groups, making it stereogenic and its configuration chiral .Chemical Reactions Analysis
Amines, including “(2-Aminoethyl)(methyl)propylamine”, can undergo a variety of chemical reactions. For example, most aldehydes and ketones react with 2º-amines to give products known as enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification . For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Wissenschaftliche Forschungsanwendungen
CO2 Capture and Absorption
(2-Aminoethyl)(methyl)propylamine: has been investigated as a potential solvent for carbon dioxide (CO2) capture. As we strive to reduce greenhouse gas emissions from fossil fuel combustion, efficient CO2 capture technologies are crucial. Researchers have explored AMP’s solubility in aqueous solutions, especially in comparison to traditional solvents like monoethanolamine (MEA) . Its performance in capturing CO2 and its phase equilibria properties are essential considerations for sustainable energy production.
Solvent Mixtures for Phase Change Applications
AMP is a constituent of novel phase change solvent mixtures. These mixtures can undergo reversible phase transitions (e.g., liquid to gas) during CO2 absorption and desorption processes. Researchers have studied AMP’s behavior in these mixtures, aiming to improve solvent efficiency, viscosity changes, and recyclability . Understanding its role in phase change systems is critical for designing more effective CO2 capture processes.
Chemical Synthesis and Catalysis
AMP’s amino and alkyl groups make it a versatile building block for chemical synthesis. It can participate in reactions such as reductive amination, Mannich reactions, and imine formation. Additionally, AMP-based ligands have been employed in coordination chemistry and catalysis . Researchers explore its potential in creating new materials, pharmaceutical intermediates, and catalysts.
Corrosion Inhibition
AMP exhibits corrosion inhibition properties, particularly in acidic environments. It can form protective films on metal surfaces, preventing corrosion and extending material lifespan. Industries such as oil and gas, water treatment, and metal coatings benefit from AMP-based corrosion inhibitors . Understanding its mechanisms and optimizing its use can enhance material durability.
Polymer Modification
As a reactive amine, AMP can be incorporated into polymer structures. It contributes to cross-linking, improving mechanical properties, thermal stability, and chemical resistance. Researchers explore AMP’s role in modifying polymers for applications like adhesives, coatings, and biomedical materials . Its compatibility with various polymer matrices is an area of interest.
Biomedical and Pharmaceutical Applications
AMP’s biocompatibility and amine functionality make it relevant in drug delivery systems, tissue engineering, and diagnostics. Researchers investigate its use as a linker for drug conjugates, pH-responsive carriers, and surface modifications . Understanding its interactions with biological systems is crucial for safe and effective biomedical applications.
Wirkmechanismus
Target of Action
As an amine, it is known that amines can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological context.
Mode of Action
The mode of action of (2-Aminoethyl)(methyl)propylamine is not well-documented. Generally, amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The specific mode of action would depend on the structure of the amine and the nature of its target .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-methyl-N'-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-5-8(2)6-4-7/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKKZTWNNWYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(methyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)


![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)


